4-(4-Ethoxycarbonylphenyl)-2-hydroxybenzoic acid 4-(4-Ethoxycarbonylphenyl)-2-hydroxybenzoic acid
Brand Name: Vulcanchem
CAS No.: 1261994-21-1
VCID: VC11779220
InChI: InChI=1S/C16H14O5/c1-2-21-16(20)11-5-3-10(4-6-11)12-7-8-13(15(18)19)14(17)9-12/h3-9,17H,2H2,1H3,(H,18,19)
SMILES: CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O
Molecular Formula: C16H14O5
Molecular Weight: 286.28 g/mol

4-(4-Ethoxycarbonylphenyl)-2-hydroxybenzoic acid

CAS No.: 1261994-21-1

Cat. No.: VC11779220

Molecular Formula: C16H14O5

Molecular Weight: 286.28 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Ethoxycarbonylphenyl)-2-hydroxybenzoic acid - 1261994-21-1

Specification

CAS No. 1261994-21-1
Molecular Formula C16H14O5
Molecular Weight 286.28 g/mol
IUPAC Name 4-(4-ethoxycarbonylphenyl)-2-hydroxybenzoic acid
Standard InChI InChI=1S/C16H14O5/c1-2-21-16(20)11-5-3-10(4-6-11)12-7-8-13(15(18)19)14(17)9-12/h3-9,17H,2H2,1H3,(H,18,19)
Standard InChI Key XVWXNZAWYZCJKF-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The compound has a molecular formula of C16H14O5\text{C}_{16}\text{H}_{14}\text{O}_5 and a molecular weight of 286.28 g/mol. Its structure consists of a 2-hydroxybenzoic acid moiety (salicylic acid derivative) linked to a 4-ethoxycarbonylphenyl group at the 4-position (Figure 1). The ethoxycarbonyl (–COOEt) substituent introduces both electron-withdrawing and steric effects, influencing reactivity and intermolecular interactions.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1261994-21-1
Molecular FormulaC16H14O5\text{C}_{16}\text{H}_{14}\text{O}_5
Molecular Weight286.28 g/mol
IUPAC Name4-(4-Ethoxycarbonylphenyl)-2-hydroxybenzoic acid

Synthesis and Manufacturing

Route Design and Optimization

The synthesis of 4-(4-ethoxycarbonylphenyl)-2-hydroxybenzoic acid likely involves multi-step functionalization of a salicylic acid precursor. A plausible route, inspired by methods for related ethoxycarbonyl-substituted aromatics , includes:

  • Esterification: Protection of the carboxylic acid group in salicylic acid via ethyl ester formation.

  • Friedel-Crafts Acylation: Introduction of the 4-ethoxycarbonylphenyl group using a suitable acylating agent.

  • Hydrolysis: Selective deprotection of the ethyl ester to regenerate the carboxylic acid functionality.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsNotes
EsterificationEthanol, H2_2SO4_4 (catalyst), refluxAchieves >90% yield in 4–6 h
AcylationAcetyl chloride, AlCl3_3, 0–5°CRequires strict temp control
HydrolysisNaOH (aq), followed by HCl acidificationSelective for ethyl esters

Challenges in Synthesis

  • Regioselectivity: Ensuring substitution occurs exclusively at the 4-position of the phenyl ring requires directing groups or blocking strategies .

  • Steric Hindrance: The ethoxycarbonyl group may impede reaction kinetics, necessitating prolonged reaction times or elevated temperatures.

Physicochemical Properties

Solubility and Stability

The compound is expected to exhibit limited solubility in polar solvents (e.g., water) due to its aromatic and ethoxycarbonyl groups. Predicted solubility parameters:

  • Water: <0.1 mg/mL (25°C) – extrapolated from similar benzoic acid derivatives .

  • Organic Solvents: Soluble in DMSO, DMF, and dichloromethane.

Stability studies are scarce, but the presence of electron-withdrawing groups suggests resistance to oxidative degradation under ambient conditions.

Thermal Properties

While melting and boiling points are unreported, thermogravimetric analysis (TGA) of analogous compounds shows decomposition onset temperatures >200°C .

Applications and Research Directions

Pharmaceutical Intermediates

The ethoxycarbonyl group is a common pharmacophore in drug design. Though direct biological data for this compound are lacking, structurally related hydroxybenzoic acids exhibit anti-inflammatory and antioxidant activities . For example, 4-hydroxybenzoic acid derivatives modulate bacterial virulence factors , suggesting potential antimicrobial applications.

Materials Science

The planar aromatic system and hydrogen-bonding capacity make this compound a candidate for:

  • Coordination Polymers: As a ligand for metal-organic frameworks (MOFs) .

  • Polymer Additives: Enhancing thermal stability in polyesters or polyamides.

ParameterRecommendation
Storage2–8°C, inert atmosphere
HandlingUse nitrile gloves, eye protection
DisposalIncineration or approved waste facilities

No acute toxicity data are available, but prudent laboratory practices are advised due to structural similarities to irritant benzoic acid derivatives .

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